2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with an amino group and a tert-butylphenyl group. Quinazolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents, leading to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogenating agents (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses by interacting with specific receptors.
Comparison with Similar Compounds
Similar Compounds
2-amino-6,7-dihydroquinazolin-4(5H)-one: Lacks the tert-butylphenyl group, leading to different biological activities and properties.
4-aminoquinazoline: A simpler structure with different substitution patterns, resulting in distinct chemical and biological properties.
7,8-dihydroquinazolin-5(6H)-one: Similar core structure but without the amino and tert-butylphenyl groups, affecting its reactivity and applications.
Uniqueness
2-amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butylphenyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development in various fields.
Biological Activity
2-Amino-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its unique structure, which includes a quinazoline core, suggests various mechanisms of action that may contribute to its therapeutic effects. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C₁₈H₂₁N₃O
- Molecular Weight : 295.38 g/mol
- CAS Number : 523990-62-7
- Structure : The compound features a quinazolinone moiety with a tert-butylphenyl substituent, which is significant for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Studies have indicated that compounds with similar structures can inhibit specific enzymes involved in cancer progression, such as tankyrases. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Antioxidant Properties : The presence of amino and carbonyl groups in the structure suggests that the compound may exhibit antioxidant activity, which can protect cells from oxidative stress and inflammation.
- Anti-inflammatory Effects : Similar compounds have shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Pharmacological Studies
Recent studies have explored the pharmacological effects of this compound:
- Antitumor Activity : In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from apoptosis induced by neurotoxic agents, indicating potential applications in neurodegenerative diseases such as Alzheimer's disease .
Case Studies
- Cancer Research : A study investigating the efficacy of similar quinazolinone derivatives reported significant reductions in tumor growth in xenograft models when treated with these compounds. The study highlighted the importance of structural modifications on biological activity and therapeutic outcomes .
- Inflammation Models : In animal models of inflammation, compounds related to this compound demonstrated reduced levels of pro-inflammatory cytokines and improved clinical scores in arthritis models .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-amino-7-(4-tert-butylphenyl)-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-18(2,3)13-6-4-11(5-7-13)12-8-15-14(16(22)9-12)10-20-17(19)21-15/h4-7,10,12H,8-9H2,1-3H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMSRJPXFAIOJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2CC3=NC(=NC=C3C(=O)C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.